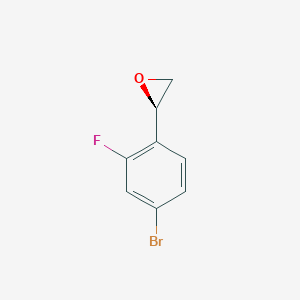
1-(2-Isocyanatoethyl)-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Isocyanatoethyl)-3-methylbenzene is an organic compound that belongs to the class of isocyanates. It is characterized by the presence of an isocyanate group (-NCO) attached to an ethyl chain, which is further connected to a methyl-substituted benzene ring. This compound is of significant interest in various industrial and scientific applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Isocyanatoethyl)-3-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with sodium cyanate, followed by hydrolysis to yield the desired isocyanate compound. Another method includes the reaction of 3-methylbenzyl alcohol with phosgene in the presence of a base, leading to the formation of the isocyanate group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene-free methods due to environmental and safety concerns. One such method includes the reaction of 3-methylbenzylamine with carbon dioxide and a dehydrating agent, which results in the formation of the isocyanate group without the use of phosgene .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Isocyanatoethyl)-3-methylbenzene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions:
Alcohols and Amines: These reagents react with the isocyanate group under mild conditions to form urethanes and ureas.
Catalysts: Catalysts such as dibutyltin dilaurate are often used to accelerate the reaction rates.
Major Products Formed:
Urethanes: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
Applications De Recherche Scientifique
1-(2-Isocyanatoethyl)-3-methylbenzene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Isocyanatoethyl)-3-methylbenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as hydroxyl and amino groups, leading to the formation of urethane and urea linkages. These reactions are fundamental in the formation of polyurethanes and other polymeric materials .
Comparaison Avec Des Composés Similaires
Isocyanatoethyl Methacrylate: Similar to 1-(2-Isocyanatoethyl)-3-methylbenzene, this compound contains an isocyanate group and is used in the production of polymers and coatings.
Phenyl Isocyanate: Another isocyanate compound used in the synthesis of polyurethanes and other materials.
Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the isocyanate group with the stability and properties of the methyl-substituted benzene ring. This combination allows for the formation of specialized polymers and materials with tailored properties .
Propriétés
Numéro CAS |
933674-73-8 |
|---|---|
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
1-(2-isocyanatoethyl)-3-methylbenzene |
InChI |
InChI=1S/C10H11NO/c1-9-3-2-4-10(7-9)5-6-11-8-12/h2-4,7H,5-6H2,1H3 |
Clé InChI |
MLBLGIVXEJZSRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CCN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B13534614.png)




![rac-(2R,5R)-6-azaspiro[4.5]decan-2-ol hydrochloride](/img/structure/B13534646.png)
![2-[4-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13534647.png)




![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanenitrile](/img/structure/B13534680.png)


